molecular formula C25H27N2NaO6S2 B8058127 Xylene Cyanol FF

Xylene Cyanol FF

Cat. No.: B8058127
M. Wt: 538.6 g/mol
InChI Key: VVLFAAMTGMGYBS-UHFFFAOYSA-M
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Description

Xylene Cyanol FF is a complex organic compound with a unique structure that includes both aromatic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xylene Cyanol FF involves multiple steps. One common method includes the reaction of 4-(ethylamino)-3-methylphenol with 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-sulfobenzenesulfonate in the presence of sodium ions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Xylene Cyanol FF undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Xylene Cyanol FF has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Xylene Cyanol FF involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(ethylamino)-3-methylphenol: A precursor in the synthesis of the target compound.

    4-ethylimino-3-methylcyclohexa-2,5-dien-1-one: Another precursor used in the synthesis.

    3-sulfobenzenesulfonate: A sulfonate group-containing compound similar in structure.

Uniqueness

Xylene Cyanol FF is unique due to its combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties

Biological Activity

Xylene Cyanol FF, also known as Acid Blue 147, is a synthetic dye commonly used in molecular biology as a tracking dye during gel electrophoresis. Its chemical structure comprises a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with the molecular formula C25H27N2NaO6S2C_{25}H_{27}N_{2}NaO_{6}S_{2} and a molecular weight of approximately 538.61 g/mol. This article explores the biological activity of this compound, focusing on its applications, properties, and relevant research findings.

Properties and Applications

This compound is characterized by its blue-green color and is soluble in water at concentrations up to 20 ppm, yielding a clear dark blue solution. It has an absorption maximum between 610-620 nm when dissolved in water. The dye is primarily utilized for:

  • Tracking nucleic acids : It serves as a visual marker in agarose and polyacrylamide gel electrophoresis.
  • Histological staining : Used in various staining protocols to visualize cellular structures.
  • RNA loading dye : Employed in experiments involving RNA to ensure proper loading during electrophoresis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number2650-17-1
Molecular FormulaC25H27N2NaO6S2C_{25}H_{27}N_{2}NaO_{6}S_{2}
Molecular Weight538.61 g/mol
ColorBlue/Gray to Green
Solubility20 ppm in water (clear dark blue)
Absorption Maxima610 - 620 nm
Molar Extinction Coefficient≥ 65000 (20 ppm in water)

The biological activity of this compound is largely attributed to its ability to intercalate with nucleic acids. This property allows it to bind to DNA and RNA molecules, facilitating their visualization during electrophoresis. The dye exhibits a slight negative charge, which influences its migration through the gel matrix alongside nucleic acids based on size and charge.

Case Studies and Research Findings

  • Electrophoresis Applications : A study demonstrated the effectiveness of this compound as a tracking dye in both agarose and polyacrylamide gels. It was noted for its ability to provide clear visual markers for DNA fragments during electrophoretic separation .
  • Biodegradation Studies : Research has indicated that this compound can undergo photocatalytic degradation when exposed to certain catalysts like bismuth-doped zinc oxide. This process highlights potential environmental concerns regarding the disposal of dye waste products .
  • Staining Protocols : In various histological applications, this compound has been utilized for staining cellular components, aiding in the visualization of tissue samples under microscopy. Its compatibility with other reagents makes it a versatile choice for researchers .

Safety and Handling

This compound is classified with a warning label due to potential irritant properties (H315 - causes skin irritation; H319 - causes serious eye irritation). Proper safety precautions should be taken when handling this compound, including the use of gloves and eye protection.

Properties

IUPAC Name

sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLFAAMTGMGYBS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-17-1
Record name 1,3-Benzenedisulfonic acid, 4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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